molecular formula C4H4BrN3 B1379399 6-Bromopyridazin-4-amine CAS No. 1379294-26-4

6-Bromopyridazin-4-amine

Cat. No. B1379399
CAS RN: 1379294-26-4
M. Wt: 174 g/mol
InChI Key: JWVSPZVKNPWLFS-UHFFFAOYSA-N
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Description

6-Bromopyridazin-4-amine is a chemical compound with the CAS Number: 1379294-26-4 . It has a molecular weight of 174 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of pyridazine derivatives like 6-Bromopyridazin-4-amine often involves starting from 1,3-diketones . A Diaza–Wittig reaction is a key step in the synthesis . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The IUPAC name for 6-Bromopyridazin-4-amine is 6-bromo-4-pyridazinamine . The InChI code for this compound is 1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) .


Physical And Chemical Properties Analysis

6-Bromopyridazin-4-amine has a molecular weight of 174 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Scientific Research Applications

Synthesis and Functionalization

6-Bromopyridazin-4-amine serves as a critical intermediate in the synthesis and functionalization of various compounds. A notable application involves its palladium-catalyzed aminocarbonylation with various amines, including amino acid methyl esters, to produce corresponding amides and aminated products. This process exhibits high reactivity and selectivity, enabling the formation of compounds with potential biological and chemical significance (Takács et al., 2012). Similarly, the selective amination of polyhalopyridines catalyzed by palladium-xantphos complexes highlights the compound's role in the efficient synthesis of aminopyridines, showcasing its utility in generating biologically active structures (Jianguo Ji et al., 2003).

Ligand Development for Metal Complexes

6-Bromopyridazin-4-amine also finds application in the development of ligands for metal complexes, important for catalysis and material science. Research demonstrates its use in synthesizing iminopyridine ligands with sterically demanding features, which are then applied to create metal complexes with unique properties and applications in catalysis (Irrgang et al., 2007). Another study highlights the synthesis of flexible polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits, further illustrating the compound's role in the development of multifunctional ligands for coordination chemistry (Charbonnière et al., 2002).

Advanced Organic Synthesis

Further, 6-Bromopyridazin-4-amine is crucial in advanced organic synthesis strategies, such as the solvent-free synthesis of bis(2,2':6',2"-terpyridin-4'-yl)amine and its metal complexes. This demonstrates its versatility in creating complex structures with potential for luminescence and biological applications (Fallahpour, 2008). Additionally, the compound is utilized in the synthesis of N-substituted-6-alkoxypteridin-4-amine, showcasing its importance in the development of novel pharmaceuticals and chemical intermediates (Duan et al., 2012).

Safety and Hazards

6-Bromopyridazin-4-amine is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bromopyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVSPZVKNPWLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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